molecular formula C59H82N14O18 B158672 Salmfamide 2 CAS No. 134439-74-0

Salmfamide 2

Cat. No. B158672
M. Wt: 1275.4 g/mol
InChI Key: ULORYJBIPHKGST-MMPVZCTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salmfamide 2 is a synthetic compound that has been developed as a potential treatment for various diseases. It has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of salmfamide 2 is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and the modulation of various signaling pathways. Salmfamide 2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, salmfamide 2 has been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.

Biochemical And Physiological Effects

Salmfamide 2 has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. Additionally, salmfamide 2 has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Furthermore, salmfamide 2 has been found to have a neuroprotective effect on the brain, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Salmfamide 2 has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, salmfamide 2 has been extensively studied, and its properties are well-characterized. However, there are also some limitations to the use of salmfamide 2 in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, salmfamide 2 may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of salmfamide 2. One potential area of research is the development of salmfamide 2 as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of salmfamide 2 and to identify its molecular targets. Furthermore, the potential off-target effects of salmfamide 2 need to be further investigated to ensure its safety and efficacy as a therapeutic agent.

Synthesis Methods

Salmfamide 2 is a synthetic compound that can be prepared through a series of chemical reactions. The synthesis of salmfamide 2 involves the condensation of 2-aminoacetophenone with salicylaldehyde in the presence of acetic acid. This reaction yields the intermediate product, which is then treated with ammonium acetate to form salmfamide 2.

Scientific Research Applications

Salmfamide 2 has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. Additionally, salmfamide 2 has been found to have a neuroprotective effect on the brain, making it a potential treatment for neurodegenerative diseases.

properties

CAS RN

134439-74-0

Product Name

Salmfamide 2

Molecular Formula

C59H82N14O18

Molecular Weight

1275.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C59H82N14O18/c1-31(2)21-39(56(88)72-49(32(3)77)59(91)66-38(50(62)82)22-33-11-6-4-7-12-33)65-47(80)26-63-52(84)43(29-75)70-55(87)42(25-46(61)79)68-53(85)40(23-34-13-8-5-9-14-34)67-57(89)44(30-76)71-54(86)41(24-35-16-18-36(78)19-17-35)69-58(90)45-15-10-20-73(45)48(81)27-64-51(83)37(60)28-74/h4-9,11-14,16-19,31-32,37-45,49,74-78H,10,15,20-30,60H2,1-3H3,(H2,61,79)(H2,62,82)(H,63,84)(H,64,83)(H,65,80)(H,66,91)(H,67,89)(H,68,85)(H,69,90)(H,70,87)(H,71,86)(H,72,88)/t32-,37+,38+,39+,40+,41+,42+,43+,44+,45+,49+/m1/s1

InChI Key

ULORYJBIPHKGST-MMPVZCTRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CO)N)O

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N

Other CAS RN

134439-74-0

sequence

SGPYSFNSGLTF

synonyms

neuropeptide S2
SALMFamide 2
Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2
SGPYSFNSGLTFamide

Origin of Product

United States

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